molecular formula C17H20N2O4S B4432943 N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide

N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide

Cat. No. B4432943
M. Wt: 348.4 g/mol
InChI Key: VVNCTNLXFMENBR-UHFFFAOYSA-N
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Description

N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide, commonly known as MSPPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPPOB belongs to the class of benzamide compounds and is known for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of MSPPOB involves the inhibition of the activity of certain enzymes. MSPPOB binds to the active site of the enzyme, preventing the substrate from binding and leading to the inhibition of the enzyme's activity. The exact mechanism of MSPPOB's action on different enzymes is still under investigation.
Biochemical and Physiological Effects:
MSPPOB has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrase IX by MSPPOB has been shown to reduce the growth of cancer cells in vitro and in vivo. MSPPOB has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. MSPPOB has been shown to have low toxicity and high selectivity towards certain enzymes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MSPPOB is its ability to inhibit the activity of specific enzymes with high selectivity. This makes MSPPOB a valuable tool for studying the role of specific enzymes in various biological processes. However, one of the limitations of MSPPOB is its low solubility in water, which can make its use in certain experiments challenging.

Future Directions

For research on MSPPOB include its development as a potential anticancer agent and as an enzyme inhibitor for the treatment of Alzheimer's disease.

Scientific Research Applications

MSPPOB has been extensively studied for its potential applications in various fields of research. One of the primary areas of research has been the development of MSPPOB as an enzyme inhibitor. MSPPOB has been shown to inhibit the activity of several enzymes, including carbonic anhydrase IX, which is overexpressed in certain types of cancer. This has led to the development of MSPPOB as a potential anticancer agent.

properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-12-23-15-8-4-13(5-9-15)17(20)19-14-6-10-16(11-7-14)24(21,22)18-2/h4-11,18H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCTNLXFMENBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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